molecular formula C6H10N2O4 B3136616 Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate CAS No. 42042-84-2

Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

Cat. No. B3136616
Key on ui cas rn: 42042-84-2
M. Wt: 174.15 g/mol
InChI Key: MQCDAVZGBRVXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08318754B2

Procedure details

To a solution of acetohydrazide (36.0 g, 486 mmol) in CH2Cl2 (250 mL) stirring at 0° C. under N2, was added triethylamine (250 mL, 1.46 mol) followed by ethyl chlorooxoacetate (65.0 mL, 584 mmol) over 1 h. The reaction mixture was stirred at rt for 8 h at which time ethyl acetate was added and the salts were removed by filtration. The filtrate was concentrated in vacuo and the residue purified by column chromatography using a gradient of 5-15% EtOAc/hexane to afford the product as an off-white solid (40.0 g, 47%). 1H NMR (300 MHz, CDCl3): δ 9.85 (1H, bs), 9.29 (1H, bs), 4.35 (2H, q, J=7 Hz), 2.10 (3H, s), 1.36 (3H, t, J=7 Hz). MS (M+H): 175.0.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH2:5])(=[O:3])[CH3:2].C(N(CC)CC)C.Cl[C:14](=[O:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(OCC)(=O)C>C(Cl)Cl>[C:1]([NH:4][NH:5][C:14](=[O:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)NN
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the salts were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NNC(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.